molecular formula C6H16N2O3S B12285702 (4-Amino-butyl)-ethyl-sulfamic acid

(4-Amino-butyl)-ethyl-sulfamic acid

Cat. No.: B12285702
M. Wt: 196.27 g/mol
InChI Key: QRCOKVQJWBWBQZ-UHFFFAOYSA-N
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Description

(4-Amino-butyl)-ethyl-sulfamic acid is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a butyl chain, and a sulfamic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-butyl)-ethyl-sulfamic acid typically involves the reaction of butylamine with ethyl sulfamate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The reaction can be represented as follows:

Butylamine+Ethyl sulfamate(4-Amino-butyl)-ethyl-sulfamic acid\text{Butylamine} + \text{Ethyl sulfamate} \rightarrow \text{this compound} Butylamine+Ethyl sulfamate→(4-Amino-butyl)-ethyl-sulfamic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-butyl)-ethyl-sulfamic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The sulfamic acid moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

(4-Amino-butyl)-ethyl-sulfamic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Amino-butyl)-ethyl-sulfamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Butylamine: A simple amine with a butyl chain, used in various chemical syntheses.

    Ethyl sulfamate: A sulfamic acid derivative, used in the synthesis of other compounds.

    Sulfamic acid: A versatile compound used in cleaning agents and as a catalyst.

Uniqueness

(4-Amino-butyl)-ethyl-sulfamic acid is unique due to its combination of an amino group, a butyl chain, and a sulfamic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in diverse scientific and industrial applications.

Properties

Molecular Formula

C6H16N2O3S

Molecular Weight

196.27 g/mol

IUPAC Name

4-aminobutyl(ethyl)sulfamic acid

InChI

InChI=1S/C6H16N2O3S/c1-2-8(12(9,10)11)6-4-3-5-7/h2-7H2,1H3,(H,9,10,11)

InChI Key

QRCOKVQJWBWBQZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCN)S(=O)(=O)O

Origin of Product

United States

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